![molecular formula C13H12N2S2 B315300 N-(1,3-benzothiazol-2-yl)-N-[(5-methyl-2-thienyl)methyl]amine](/img/structure/B315300.png)
N-(1,3-benzothiazol-2-yl)-N-[(5-methyl-2-thienyl)methyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-benzothiazol-2-yl)-N-[(5-methyl-2-thienyl)methyl]amine is a heterocyclic compound that combines a thiophene ring with a benzothiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)-N-[(5-methyl-2-thienyl)methyl]amine typically involves the reaction of 5-methylthiophene-2-carbaldehyde with 2-aminobenzothiazole. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzothiazol-2-yl)-N-[(5-methyl-2-thienyl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the thiophene and benzothiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions, including acidic or basic environments.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted thiophene and benzothiazole derivatives.
Scientific Research Applications
N-(1,3-benzothiazol-2-yl)-N-[(5-methyl-2-thienyl)methyl]amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-2-yl)-N-[(5-methyl-2-thienyl)methyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-[(5-methylthiophen-2-yl)methyl]cyclopentanecarboxamide
- 2-Acetyl-5-methylthiophene
- 1-(5-Methyl-2-thienyl)ethanone
Uniqueness
N-(1,3-benzothiazol-2-yl)-N-[(5-methyl-2-thienyl)methyl]amine is unique due to its combination of a thiophene ring and a benzothiazole moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H12N2S2 |
|---|---|
Molecular Weight |
260.4 g/mol |
IUPAC Name |
N-[(5-methylthiophen-2-yl)methyl]-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C13H12N2S2/c1-9-6-7-10(16-9)8-14-13-15-11-4-2-3-5-12(11)17-13/h2-7H,8H2,1H3,(H,14,15) |
InChI Key |
OZHHSRYNPFVOJV-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(S1)CNC2=NC3=CC=CC=C3S2 |
Canonical SMILES |
CC1=CC=C(S1)CNC2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


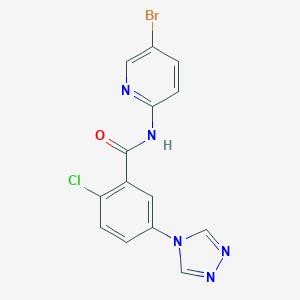
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-chloro-5-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B315219.png)
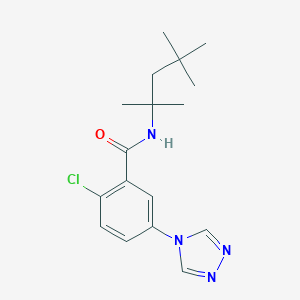
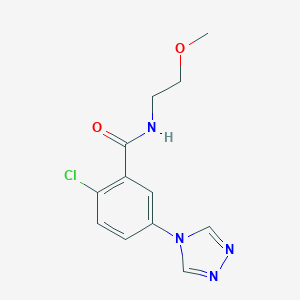
![2-chloro-N-[2-(phenylsulfanyl)ethyl]-5-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B315225.png)
![2-chloro-N-(2-methoxydibenzo[b,d]furan-3-yl)-5-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B315226.png)
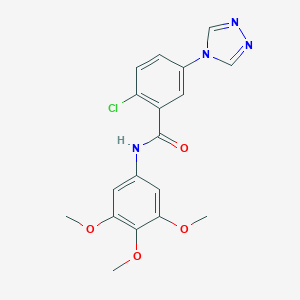
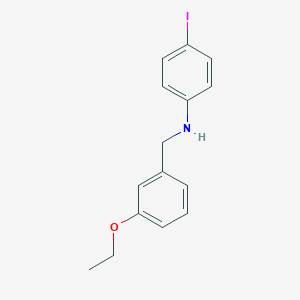
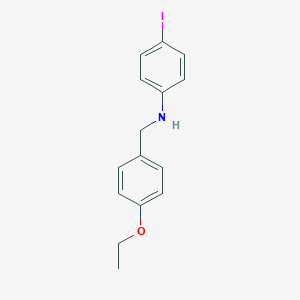
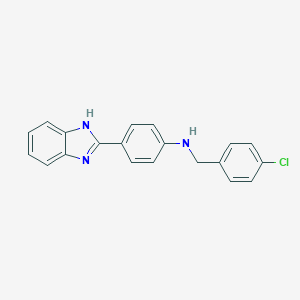
![N-dibenzo[b,d]furan-3-yl-N-(2,3-dimethoxybenzyl)amine](/img/structure/B315234.png)
![2-({2-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}amino)phenol](/img/structure/B315235.png)
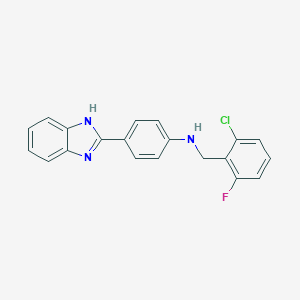
![N-dibenzo[b,d]furan-3-yl-N-(2,3,4-trimethoxybenzyl)amine](/img/structure/B315239.png)
